
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, also known as DPP-4 inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose metabolism and insulin secretion.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone involves the inhibition of the 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, this compound can increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of other diseases such as cardiovascular disease and cancer. It may also have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone in lab experiments is its potency and specificity as a 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone inhibitor. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone in scientific research. One area of interest is its potential use in the treatment of other diseases such as cardiovascular disease and cancer, due to its anti-inflammatory and antioxidant effects. Another area of interest is its potential use in combination with other drugs or therapies for the treatment of diabetes and related metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Synthesemethoden
The synthesis of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone involves several steps, including the reaction between 2,6-dimethylpyridine-3,5-dicarboxylic acid and phenylacetyl chloride, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone is widely used in scientific research, particularly in the study of diabetes and related metabolic disorders. It is a potent inhibitor of the 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone enzyme, which is involved in the regulation of glucose metabolism and insulin secretion. By inhibiting 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, this compound can increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-2,6-diphenylpyridin-4-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO/c1-19-24(18-25(29)21-12-6-3-7-13-21)20(2)27(23-16-10-5-11-17-23)28-26(19)22-14-8-4-9-15-22/h3-17H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOQFYHXJUWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

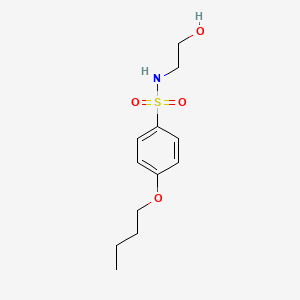
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
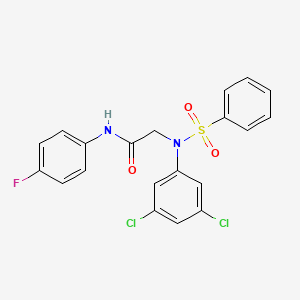
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
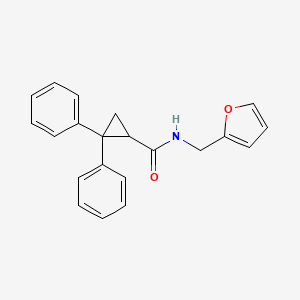
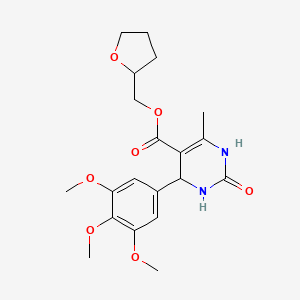
![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
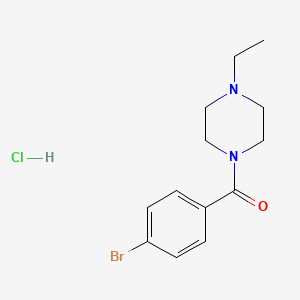
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4929704.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)
